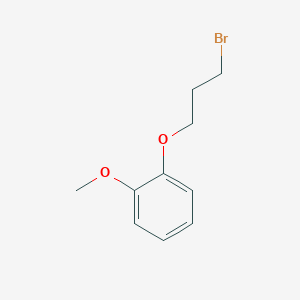

1-(3-溴丙氧基)-2-甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

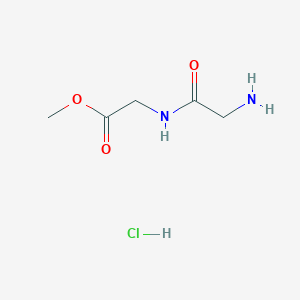

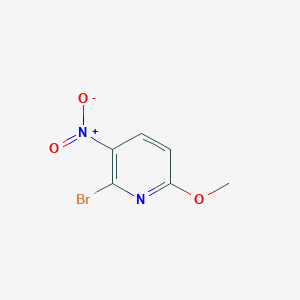

1-(3-Bromopropoxy)-2-methoxybenzene is a chemical compound that is part of the methoxybenzene derivatives family. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 1-(3-Bromopropoxy)-2-methoxybenzene.

Synthesis Analysis

The synthesis of related methoxybenzene derivatives often involves the reaction of substituted phenyl compounds with various reagents. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was synthesized using tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide in ether . Similarly, ellipticine was synthesized from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride and (3-bromo-4-pyridyl)triisopropoxytitanium . These methods suggest that the synthesis of 1-(3-Bromopropoxy)-2-methoxybenzene could potentially involve a halogenated reagent and a methoxybenzene derivative under specific conditions.

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives is characterized by the position and orientation of methoxy groups on the benzene ring. For example, in the case of 1,2-dimethoxy-4-nitrobenzene, the molecules are planar, and the methoxy groups are twisted out of the plane due to steric hindrance . The solid-state structure of 1,2-dimethoxybenzene also shows the methoxy groups to be trans and twisted out of the plane . These findings suggest that the molecular structure of 1-(3-Bromopropoxy)-2-methoxybenzene would also exhibit specific orientations of the methoxy and bromopropoxy groups that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving methoxybenzene derivatives can lead to various products depending on the reagents and conditions used. For instance, the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with a titanium-based reagent yielded 2-acylindole-3-carboxylic acids . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water indicates that brominated methoxybenzenes can undergo further substitution reactions . These examples imply that 1-(3-Bromopropoxy)-2-methoxybenzene could participate in substitution reactions, potentially leading to the formation of various functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are influenced by their molecular structure. The crystallographic analysis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate revealed a trigonal bipyramidal coordination of bismuth atoms, with specific bond angles and lengths . The packing of molecules in solids, such as the formation of centrosymmetrically hydrogen-bonded dimers and parallel or zigzag layers, affects the compound's melting point, solubility, and other physical properties . The presence of bromo and methoxy groups in 1-(3-Bromopropoxy)-2-methoxybenzene would similarly affect its boiling point, density, solubility in various solvents, and potential for intermolecular interactions.

科学研究应用

合成香料和药物

研究表明,相关的溴烷氧基苯在合成有价值的化合物方面具有实用性,包括花香料和潜在的药物。例如,Scrivanti等人(2008年)描述了β-甲基烯醇与溴苯的催化偶联反应,得到2-甲基-3-芳基-丙醛,这在香料合成中是必不可少的,突显了溴烷氧基化合物在有机合成中的多功能性(Scrivanti,Bertoldini,Beghetto和Matteoli,2008年)。

先进材料合成

溴烷氧基苯在合成具有增强性能的新材料方面起着关键作用。Toyota等人(2003年)利用庞大的溴苯制备了受空间阻隔保护的二磷烯和芴亚烯磷烯,展示了溴烷氧基苯在开发具有潜在电子和催化应用的材料中的作用(Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003)。

聚合物科学

在聚合物科学中,利用溴烷氧基苯修饰聚合物以改善材料性能已经得到探索。Yang和Storey(2015年)研究了以烷氧基苯(3-溴丙氧基)苯等为末端熄灭的叔氯端聚异丁烯,展示了其在直接功能化聚合物链中的实用性,这对于开发具有定制性能的先进聚合材料至关重要(Yang & Storey, 2015)。

环境和大气化学

对甲氧基苯的研究,包括与1-(3-溴丙氧基)-2-甲氧基苯结构相关的化合物,对环境和大气化学具有重要意义。Sun等人(2016年)对甲氧基苯与臭氧的反应机制进行了理论研究,为这些化合物的大气行为提供了见解,这可以为减轻空气污染和了解大气化学动态提供策略(Sun, Cao, Zhang, Li, & He, 2016)。

作用机制

Target of Action

Similar compounds, such as (3-bromopropoxy)-tert-butyldimethylsilane, have been used to introduce propanol functionality to many pharmaceuticals .

Mode of Action

It’s known that brominated compounds often act as alkylating agents, introducing an alkyl group into other substances . This can lead to changes in the target molecules, potentially altering their function or activity.

Biochemical Pathways

Brominated compounds are generally involved in a wide range of biochemical reactions, depending on their specific targets and the context of their use .

Pharmacokinetics

The physicochemical properties such as boiling point, density, and refractive index of similar compounds like (3-bromopropoxy)-tert-butyldimethylsilane are documented . These properties can influence the compound’s pharmacokinetics and bioavailability.

Result of Action

The introduction of an alkyl group into other substances can lead to changes in their function or activity .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of brominated compounds .

安全和危害

属性

IUPAC Name |

1-(3-bromopropoxy)-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYOBINAKRYPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519235 |

Source

|

| Record name | 1-(3-Bromopropoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-2-methoxybenzene | |

CAS RN |

67563-72-8 |

Source

|

| Record name | 1-(3-Bromopropoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)